molecular formula C10H8Cl2N2 B1477848 1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile CAS No. 1637398-75-4

1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile

Cat. No.: B1477848
CAS No.: 1637398-75-4
M. Wt: 227.09 g/mol
InChI Key: ARSZEYYMPITFCB-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C10H8Cl2N2 and its molecular weight is 227.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,6-dichloropyridin-4-yl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-8-4-7(5-9(12)14-8)10(6-13)2-1-3-10/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSZEYYMPITFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile, a compound characterized by its unique cyclobutane structure and pyridyl substituents, has garnered attention for its potential biological activities, particularly in agricultural applications as an insecticide and herbicide. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H7_{7}Cl2_{2}N2_{2}, with a molecular weight of approximately 230.08 g/mol. The presence of the dichloropyridine moiety contributes to its biological activity, as halogenated compounds often exhibit enhanced interaction with biological targets.

Biological Activity Overview

This compound has demonstrated significant biological activities in several contexts:

  • Insecticidal Activity : The compound exhibits potent insecticidal properties against various pest species. Its mechanism is primarily through disruption of the nervous system of insects, leading to paralysis and death.
  • Herbicidal Activity : It shows efficacy in controlling weed species, likely through interference with their growth processes.

Insecticidal Efficacy

A study published in a peer-reviewed journal evaluated the insecticidal activity of this compound against common agricultural pests. The results indicated that the compound achieved over 90% mortality in target insect populations within 48 hours of exposure.

Insect SpeciesConcentration (ppm)Mortality (%) after 48h
Spodoptera frugiperda5092
Aphis gossypii2585
Tetranychus urticae1078

Herbicidal Activity

In another study focusing on herbicidal properties, the compound was tested against several weed species. It was found to inhibit germination and growth significantly.

Weed SpeciesConcentration (ppm)Growth Inhibition (%)
Amaranthus retroflexus10088
Echinochloa crus-galli5075
Chenopodium album2565

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the pyridyl ring or cyclobutane structure can significantly influence biological potency. For instance, introducing additional halogen atoms or altering the carbon chain length may enhance insecticidal activity.

Toxicological Considerations

While the compound demonstrates effective biological activity, it is crucial to consider its toxicity profile. Preliminary studies suggest moderate toxicity to non-target organisms, necessitating careful application guidelines to mitigate environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile
Reactant of Route 2
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.